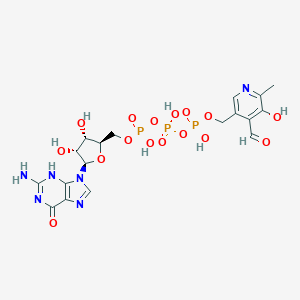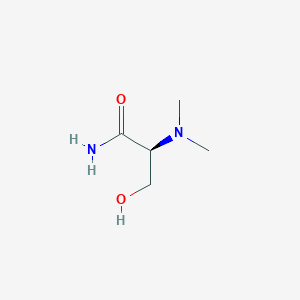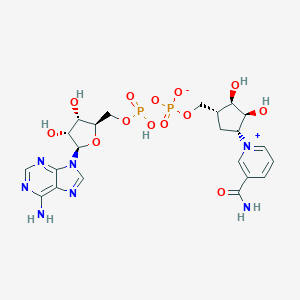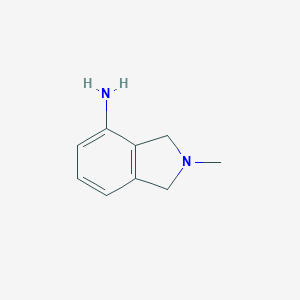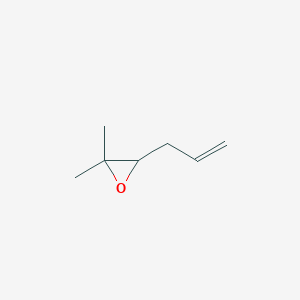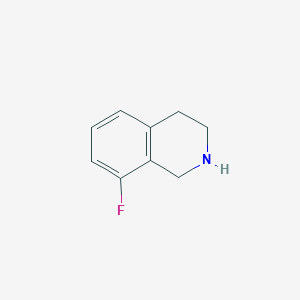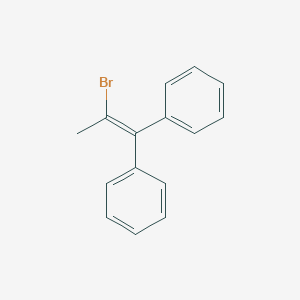
2-Bromo-1,1-diphenylpropene
Descripción general
Descripción
2-Bromo-1,1-diphenylpropene, also known as dibromo-diphenyl-propene (DBDP), is a synthetic compound that has been widely used in scientific research. The compound is a derivative of diphenylpropene, which is a class of organic compounds that has been extensively studied for their biological activities. DBDP has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of DBDP is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a role in immune responses.
Efectos Bioquímicos Y Fisiológicos
DBDP has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antiviral, and antioxidant properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBDP has several advantages for use in lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, DBDP has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research involving DBDP, including its potential use as a therapeutic agent for inflammatory and viral diseases. The compound may also be useful in the development of new drugs targeting specific enzymes and signaling pathways. Additionally, further studies are needed to fully understand the mechanism of action of DBDP and its potential side effects.
Aplicaciones Científicas De Investigación
DBDP has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a tool for investigating biological pathways. The compound has been shown to exhibit antiviral, anti-inflammatory, and antioxidant properties, making it a promising candidate for drug development.
Propiedades
Número CAS |
781-32-8 |
|---|---|
Nombre del producto |
2-Bromo-1,1-diphenylpropene |
Fórmula molecular |
C15H13Br |
Peso molecular |
273.17 g/mol |
Nombre IUPAC |
(2-bromo-1-phenylprop-1-enyl)benzene |
InChI |
InChI=1S/C15H13Br/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 |
Clave InChI |
JUEBDJZEVFVZKZ-UHFFFAOYSA-N |
SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)Br |
SMILES canónico |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

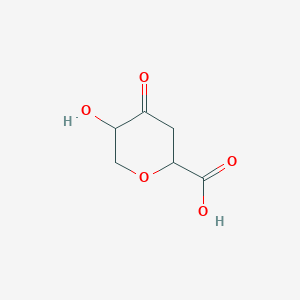
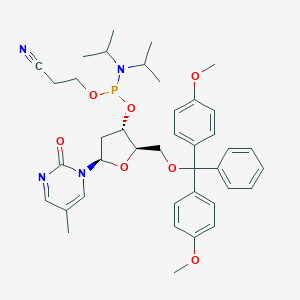
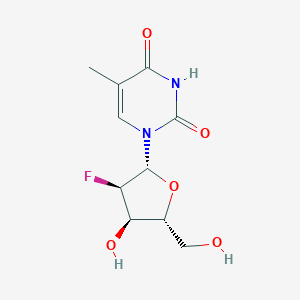
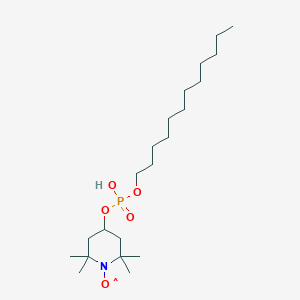
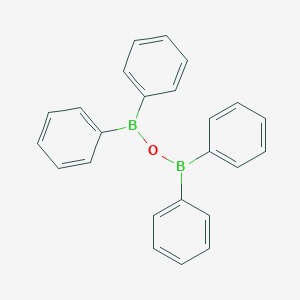
![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B55482.png)
